RPR260243 is a small molecule identified as the first activator of the human ether-à-go-go-related gene (hERG) cardiac K+ channel. [] The hERG channel, encoded by the KCNH2 gene, plays a crucial role in cardiac repolarization. [] Dysfunction of this channel, often caused by drug block or genetic mutations, can lead to a prolonged QT interval on an electrocardiogram, increasing the risk of potentially fatal arrhythmias. [, ] RPR260243 has emerged as a valuable tool in scientific research for investigating the biophysical properties, pharmacological modulation, and therapeutic potential of the hERG channel.
The synthesis of RPR-260243 involves several steps that typically include the formation of the quinoline core and subsequent modifications to introduce the oxo-propyl piperidine moiety. While specific synthetic routes may vary, they generally encompass:
Technical parameters such as reaction temperatures, times, and solvent systems are critical in optimizing yield and purity during synthesis.
RPR-260243 has a complex molecular structure characterized by:
The three-dimensional conformation of RPR-260243 allows it to effectively interact with specific binding sites on the hERG channel, influencing its gating properties. Molecular dynamics simulations have revealed that RPR-260243 binds at the intracellular ends of helices S5 and S6 of the hERG channel, which is crucial for modulating channel activity .
RPR-260243 participates in several key chemical reactions that underpin its pharmacological effects:
These interactions are critical for its potential use in treating arrhythmias associated with prolonged QT intervals.
The mechanism of action of RPR-260243 primarily involves its role as an activator of hERG channels:
This dual action makes RPR-260243 a promising candidate for therapeutic interventions aimed at correcting dysfunctional cardiac repolarization.
RPR-260243 exhibits several notable physical and chemical properties:
These properties influence how RPR-260243 can be formulated for therapeutic use and how it interacts with biological systems.
RPR-260243 has significant scientific applications, particularly in cardiology:
The human ether-à-go-go-related gene (hERG, Kv11.1) potassium channel conducts the rapid delayed rectifier K⁺ current (IKr), a critical regulator of cardiac action potential repolarization. Loss of IKr function—whether through congenital mutations (LQT2) or drug-induced blockade—prolongs ventricular repolarization, manifesting as long QT syndrome (LQTS) and increasing susceptibility to torsades de pointes (TdP) arrhythmia and sudden cardiac death [2] [3] [6]. Prior to 2005, antiarrhythmic strategies for LQTS centered on β-blockers or KATP channel openers like nicorandil, which non-specifically shortened action potential duration (APD) but carried risks of hypotension and ventricular fibrillation due to excessive repolarization acceleration [3] [6]. The identification of hERG as the molecular correlate of IKr catalyzed efforts to discover targeted modulators that could augment channel function without off-target effects.
In 2005, Kang et al. identified RPR260243 ((3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid) during routine screening of antibacterial compounds for hERG-blocking liability [3] [4] [6]. Unlike typical hERG blockers (e.g., dofetilide), RPR-260243 paradoxically enhanced hERG1 currents by >100% at 10 μM in Chinese Hamster Ovary (CHO) cells expressing wild-type channels. It was classified as a Type I hERG activator, characterized by its predominant effect on slowing channel deactivation kinetics—the rate-limiting step of IKr recovery during repolarization [3] [4]. This contrasted with later compounds like ICA-105574, which primarily attenuated inactivation (Type II) [6]. RPR-260243 emerged as a structurally distinct quinoline oxo-propyl piperidine derivative with negligible effects on other cardiac ion channels (KCNQ1/KCNE1, NaV1.5, CaV1.2) [4] [9].
RPR-260243 occupies a niche in potassium channel pharmacology due to its state-dependent action. Unlike classical K+ channel openers that promote pore dilation (e.g., minoxidil on KATP), RPR-260243 specifically decelerates the transition from open to closed states without altering voltage dependence of activation or single-channel conductance [1] [4] [6]. This mechanism is orthogonal to blockers that bind the central cavity (e.g., dofetilide), as RPR-260243 does not compete for radiolabeled dofetilide binding sites [7]. Its selectivity for hERG1 over neuronal ERG3 channels further underscores its isoform specificity [9], providing a template for designing cardiac-specific repolarization correctors.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7